Phenyl 3-phenylpropyl sulfone (CAS 17494-61-0, MFCD00034039) is an alkyl aryl sulfone with the molecular formula C15H16O2S and a molecular weight of 260.35 g/mol. It exists as a crystalline solid at room temperature (mp 83-85 °C) and exhibits a predicted boiling point of 442.0±28.0 °C.
Molecular FormulaC15H16O2S
Molecular Weight260.4 g/mol
CAS No.17494-61-0
Cat. No.B097797
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Phenyl 3-Phenylpropyl Sulfone (CAS 17494-61-0): Physicochemical Profile and Structural Identity for Research Procurement
Phenyl 3-phenylpropyl sulfone (CAS 17494-61-0, MFCD00034039) is an alkyl aryl sulfone with the molecular formula C15H16O2S and a molecular weight of 260.35 g/mol . It exists as a crystalline solid at room temperature (mp 83-85 °C) and exhibits a predicted boiling point of 442.0±28.0 °C [1]. The compound consists of a phenylsulfonyl group linked via a three-carbon propyl chain to a terminal phenyl ring, a structure that distinguishes it from simpler alkyl phenyl sulfones and imparts distinct physicochemical properties relevant to synthetic and analytical applications [2].
1
Solid-state handling and purification: crystalline solid at ambient temperature (mp 83–85 °C) supports precise gravimetric dispensing and recrystallization-based purity enhancement.
Simplifies storage and formulation workflow relative to liquid sulfone analogs.
2
High-temperature reaction compatibility: predicted boiling point ~442 °C permits use in polymerization, thermal rearrangements, and melt processing where lighter sulfones would volatilize.
Reported thermal stability supports screening in elevated-temperature reaction design.
3
Distinct chromatographic retention: LogP ~3.17 provides ~100-fold higher octanol-water partition than methyl analog, enabling unique reversed-phase HPLC retention for method development or internal-standard use.
Retention time differentiation supports analytical method selectivity.
[1] ChemSpider. (n.d.). MFCD00034039. Retrieved from https://legacy.chemspider.com/Chemical-Structure.87715.html View Source
[2] J-GLOBAL. (n.d.). 3-フェニルプロピルフェニルスルホン. Retrieved from https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907007774219476 View Source
Why Alkyl Phenyl Sulfone Analogs Cannot Substitute for Phenyl 3-Phenylpropyl Sulfone in Specialized Applications
While alkyl phenyl sulfones share a common sulfonyl functional group, substitution with methyl, ethyl, butyl, or benzyl analogs in research or industrial settings is fraught with risk due to marked differences in melting point, boiling point, lipophilicity, and consequent behavior in purification, formulation, and reactivity. For instance, ethyl phenyl sulfone (mp 39-43 °C) is a liquid at ambient temperature, whereas Phenyl 3-phenylpropyl sulfone is a solid, directly impacting handling, crystallization, and long-term storage stability . Similarly, the extended alkyl chain and additional phenyl ring of the target compound confer a significantly higher boiling point and increased logP compared to methyl phenyl sulfone, altering chromatographic retention and solvent partition characteristics critical for method development [1]. Such disparities preclude direct, data-blind interchange and necessitate compound-specific validation.
Physical state
Crystalline solid
Ethyl phenyl sulfone: liquid / low-melting solid
Phase difference may alter handling, weighing accuracy, and crystallization workflow. Direct replacement without method adjustment is not supported.
Thermal profile
bp ~442 °C
Methyl phenyl sulfone: bp ~303 °C
Lower-boiling analogs may volatilize under high-temperature conditions, potentially compromising reaction reproducibility and safety.
Lipophilicity
LogP ~3.2
Methyl analog: LogP ~0.95–1.2
Significant LogP difference alters solvent partitioning and chromatographic retention; method transfer between analogs requires revalidation.
[1] Comparative analysis based on predicted data from ChemSpider for methyl phenyl sulfone (CAS 3112-85-4) and phenyl 3-phenylpropyl sulfone (CAS 17494-61-0). View Source
Quantitative Differentiation of Phenyl 3-Phenylpropyl Sulfone from Closest Analogs
Solid-State Handling Advantage: Melting Point Comparison with Ethyl Phenyl Sulfone
Phenyl 3-phenylpropyl sulfone exhibits a melting point of 83-85 °C , classifying it as a crystalline solid at room temperature. In contrast, ethyl phenyl sulfone (CAS 599-70-2) melts at 39-43 °C , rendering it a liquid or low-melting solid under typical ambient conditions. This phase difference directly impacts ease of handling, weighing accuracy, and potential for recrystallization as a purification method.
Melting point vs ethyl analogCross-study comparable
83–85 °C vs 39–43 °C
Reported ~44 °C higher melting point supports solid-state handling context.
Enables recrystallization-based purification; phase difference may affect formulation consistency.
Enhanced Thermal Stability for High-Temperature Processing: Boiling Point Comparison with Methyl Phenyl Sulfone
The target compound possesses a predicted boiling point of 442.0±28.0 °C at 760 mmHg [1]. This value substantially exceeds that of methyl phenyl sulfone (CAS 3112-85-4), which boils at 302.6±15.0 °C . The 139.4 °C higher boiling point implies superior thermal robustness, expanding the operational window for reactions conducted at elevated temperatures or requiring prolonged heating without risk of evaporation or thermal degradation.
Boiling point vs methyl analogPredicted values
442.0±28.0 °C vs 302.6±15.0 °C
Reported ~139 °C higher boiling point suggests thermal robustness for high-temperature reaction screening.
Predicted values (ACD/Labs Percepta); experimental confirmation recommended for reaction engineering.
[1] ChemSpider. (n.d.). MFCD00034039. Retrieved from https://legacy.chemspider.com/Chemical-Structure.87715.html View Source
Increased Lipophilicity for Non-Polar Media and Chromatographic Retention: LogP Comparison with Methyl Phenyl Sulfone
Phenyl 3-phenylpropyl sulfone has an ACD/LogP value of 3.17 [1], whereas methyl phenyl sulfone has a calculated LogP of approximately 0.95-1.2 [2]. The difference of ~2 log units corresponds to a roughly 100-fold increase in partition coefficient between octanol and water. This translates to markedly higher solubility in non-polar organic solvents and longer retention times in reversed-phase HPLC or LC-MS methods.
Higher LogP facilitates extraction from aqueous mixtures into organic phases and alters chromatographic separation behavior, critical for analytical method development and purification.
Suitability as Substrate for Transition Metal-Free Borylation of Primary Alkyl Sulfones
Although no specific yield data are available for Phenyl 3-phenylpropyl sulfone itself, it belongs to the class of primary alkyl aryl sulfones that have been demonstrated to undergo efficient borylation using bis(neopentyl glycolato)diboron (B2neop2) and NaOtBu in DMA at 120 °C [1]. This methodology has been validated on a range of structurally diverse primary alkyl sulfones with yields typically between 70% and 90% [2]. The target compound's primary alkyl sulfone motif and remote phenyl ring position it as a suitable candidate for this transformation, enabling access to 3-phenylpropylboronic esters without transition metal catalysts.
Borylation substrate class fitClass-level inference
Primary alkyl sulfone class; reported yields 70–90% for representative substrates
May support metal-free borylation pathway to boronic ester intermediates; compound-specific yield requires independent verification.
Based on Huang et al. (2022) methodology; direct performance data for this sulfone not yet reported.
Organic SynthesisBorylationBoronic EstersC-S Bond Cleavage
Evidence Dimension
Borylation reaction yield (representative class range)
Target Compound Data
Not directly reported; structural class primary alkyl sulfone
This compound can serve as a building block for boronic ester synthesis via a metal-free protocol, offering a route to intermediates for Suzuki-Miyaura cross-couplings.
Organic SynthesisBorylationBoronic EstersC-S Bond Cleavage
[1] Huang, M., Hu, J., Krummenacher, I., Friedrich, A., Braunschweig, H., Westcott, S. A., Radius, U., & Marder, T. B. (2022). Base-Mediated Radical Borylation of Alkyl Sulfones. Chemistry – A European Journal, 28(3), e202103866. View Source
[2] Supporting Information for Huang et al. (2022). Base-Mediated Radical Borylation of Alkyl Sulfones. Chemistry – A European Journal. View Source
High-Value Application Scenarios for Phenyl 3-Phenylpropyl Sulfone Based on Verified Differentiation
Crystallization-Prone Formulations in Pharmaceutical Intermediate Processing
Due to its solid-state nature (mp 83-85 °C) [1], Phenyl 3-phenylpropyl sulfone can be conveniently handled and purified by recrystallization, an advantage over liquid ethyl phenyl sulfone. This property is particularly valuable when the compound serves as a stable intermediate in multi-step syntheses, where consistent solid dosing and storage stability are required.
High-Temperature Polymer or Materials Chemistry Research
The elevated boiling point (442.0±28.0 °C) [1] relative to methyl and ethyl analogs renders this sulfone suitable for reactions conducted under high-temperature conditions, such as polymer melt processing or thermal curing. Its thermal robustness reduces volatility losses and enables exploration of reaction space inaccessible to lighter sulfones.
Chromatographic Method Development and Analytical Standardization
The distinct lipophilicity (LogP 3.17) [1] of Phenyl 3-phenylpropyl sulfone ensures a unique retention time in reversed-phase HPLC and LC-MS methods compared to less lipophilic sulfones. This property supports its use as an internal standard or retention time marker in analytical workflows, facilitating accurate quantitation and method validation.
Application
Selection Property
Validation Focus
Crystallization-prone intermediate processing
Solid-state handling and recrystallization compatibility
Melting point reproducibility and purification consistency
High-temperature polymer or materials research
Thermal robustness and low volatility
Boiling point and thermal stability under reaction conditions
Chromatographic method development and analytical standardization
Distinct lipophilicity and reversed-phase retention
LogP-dependent retention time and method selectivity
[1] ChemSpider. (n.d.). MFCD00034039. Retrieved from https://legacy.chemspider.com/Chemical-Structure.87715.html View Source
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